molecular formula C15H18ClNO2S B12718667 2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride CAS No. 127906-03-0

2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride

Cat. No.: B12718667
CAS No.: 127906-03-0
M. Wt: 311.8 g/mol
InChI Key: BKPIKQAZHPYFLV-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride is a chemical compound with the molecular formula C15H17NO2S·HCl. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethoxyphenyl group and a thioether linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride typically involves the reaction of 3,4-dimethoxythiophenol with benzenemethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the thioether linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the thioether linkage.

    2-(3,4-Dimethoxyphenyl)ethylamine: Similar structure but different functional groups.

    Benzenemethanamine, 2,3-dimethoxy-: Similar aromatic structure with different substitution patterns.

Uniqueness

2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride is unique due to its thioether linkage, which imparts distinct chemical and biological properties

Properties

CAS No.

127906-03-0

Molecular Formula

C15H18ClNO2S

Molecular Weight

311.8 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)sulfanylphenyl]methanamine;hydrochloride

InChI

InChI=1S/C15H17NO2S.ClH/c1-17-13-8-7-12(9-14(13)18-2)19-15-6-4-3-5-11(15)10-16;/h3-9H,10,16H2,1-2H3;1H

InChI Key

BKPIKQAZHPYFLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SC2=CC=CC=C2CN)OC.Cl

Origin of Product

United States

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